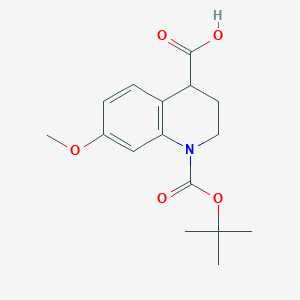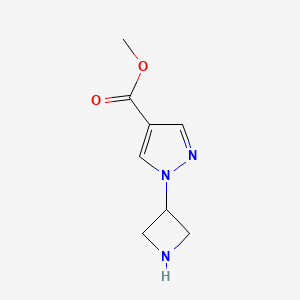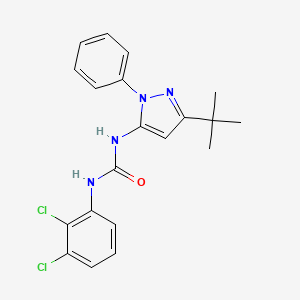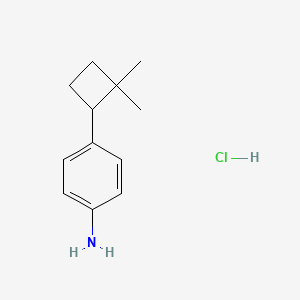![molecular formula C15H12ClNO4 B13509424 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13509424.png)
3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a chlorobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to produce 5-chlorobenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Produces quinones.
Reduction: Produces benzyl derivatives.
Substitution: Produces various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating peptide synthesis. The compound can also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-chlorobenzoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
4-Chlorobenzoic acid: Lacks both the amino and benzyloxycarbonyl groups, resulting in different chemical properties and reactivity.
Benzyloxycarbonyl chloride: Used primarily as a reagent for introducing the benzyloxycarbonyl group into other molecules.
Propiedades
Fórmula molecular |
C15H12ClNO4 |
|---|---|
Peso molecular |
305.71 g/mol |
Nombre IUPAC |
3-chloro-5-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-12-6-11(14(18)19)7-13(8-12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
Clave InChI |
VHNWXGPHRNYHAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dimethylspiro[3.5]nonan-2-amine](/img/structure/B13509343.png)







![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)

![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)

![2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509434.png)
